2-(4-bromophenoxy)-N-(4-cyanophenyl)acetamide
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Overview
Description
2-(4-bromophenoxy)-N-(4-cyanophenyl)acetamide is an organic compound that features a bromophenoxy group and a cyanophenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-(4-cyanophenyl)acetamide typically involves the reaction of 4-bromophenol with 2-chloro-N-(4-cyanophenyl)acetamide. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the phenoxide ion formed from 4-bromophenol displaces the chloride ion from the acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, purification steps such as recrystallization or chromatography might be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-(4-cyanophenyl)acetamide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromophenoxy group can be substituted by other nucleophiles.
Reduction: The nitrile group can be reduced to an amine.
Oxidation: The phenoxy group can undergo oxidation to form quinones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxy derivatives.
Reduction: Formation of 2-(4-aminophenoxy)-N-(4-cyanophenyl)acetamide.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
2-(4-bromophenoxy)-N-(4-cyanophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-(4-cyanophenyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromophenoxy and cyanophenyl groups can participate in various interactions, such as hydrogen bonding or π-π stacking, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(4-cyanophenyl)acetamide
- 2-(4-fluorophenoxy)-N-(4-cyanophenyl)acetamide
- 2-(4-methylphenoxy)-N-(4-cyanophenyl)acetamide
Uniqueness
2-(4-bromophenoxy)-N-(4-cyanophenyl)acetamide is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and interactions. The bromine atom’s size and electronegativity can affect the compound’s electronic properties and steric hindrance, making it distinct from its chloro, fluoro, and methyl analogs.
Properties
IUPAC Name |
2-(4-bromophenoxy)-N-(4-cyanophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2/c16-12-3-7-14(8-4-12)20-10-15(19)18-13-5-1-11(9-17)2-6-13/h1-8H,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUIYNXNGKTNRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)COC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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